Bis(fluoromethyl)ether
Description
Significance of Organofluorine Compounds in Contemporary Chemical Science
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, hold a position of exceptional importance in numerous scientific and industrial fields. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. ucalgary.ca This is due to several key characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry.
These modifications can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in bioactive molecules. nih.gov Consequently, organofluorine compounds are integral to the pharmaceutical and agrochemical industries, with a significant percentage of commercial drugs and pesticides containing fluorine. nih.goviucr.org Beyond life sciences, these compounds are crucial in materials science, contributing to the development of polymers, liquid crystals, and advanced materials with specialized properties. beilstein-journals.orgbeilstein-journals.org
Structural and Electronic Characteristics of Ether Linkages in Fluorinated Molecules
The presence of an ether linkage (C-O-C) within a fluorinated molecule introduces distinct structural and electronic features that are a subject of considerable research. The high electronegativity of fluorine atoms significantly influences the electron distribution around the ether oxygen. This strong electron-withdrawing effect can weaken the interaction of the oxygen's lone pairs with other species, such as metal surfaces. nih.govacs.org
Fluorination also profoundly impacts the conformational preferences of ether-containing molecules. Two key stereoelectronic phenomena are of particular note:
The Anomeric Effect: This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom (like the oxygen in an ether) to occupy an axial position in a cyclic system, or a gauche conformation in an acyclic system. This preference is often attributed to a stabilizing hyperconjugative interaction between a lone pair on the oxygen and the antibonding orbital (σ) of the carbon-fluorine bond (nO → σC–F). beilstein-journals.orgscripps.edu
The Gauche Effect: In molecules with adjacent fluorinated carbons, such as in a 1,2-difluoroethane (B1293797) moiety, the gauche conformation (where the fluorine atoms are at a 60° dihedral angle) is often more stable than the anti conformation (180° dihedral angle). wikipedia.org This is explained by hyperconjugation, where electron density is donated from a C-H bonding orbital to an adjacent C-F antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org
Contextualizing Bis(fluoromethyl)ether within the Broader Class of Halogenated Ethers
Halogenated ethers are a class of organic compounds where one or more hydrogen atoms on the alkyl groups of an ether have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). nih.gov This substitution significantly modifies the ether's properties. Generally, halogenation increases the density and boiling point of the ether while decreasing its flammability. beilstein-journals.org
This compound (FCH₂OCH₂F) is a member of this class. To understand its specific characteristics, it is useful to compare it with its chlorinated analog, bis(chloromethyl)ether (ClCH₂OCH₂Cl). While both are α-haloethers, the difference between fluorine and chlorine leads to distinct properties. Fluorinated ethers are typically more volatile than their chlorinated counterparts. beilstein-journals.org Bis(chloromethyl)ether is a colorless liquid with a suffocating odor that hydrolyzes rapidly in water to form formaldehyde (B43269) and hydrochloric acid. nih.govcanada.canih.gov It has been used as a crosslinking agent but is a potent carcinogen. nih.govd-nb.info While specific reactivity data for this compound is less common in readily available literature, the principles of α-haloether reactivity suggest it would also be a reactive alkylating agent, though the precise nature and rate of its reactions would be modulated by the properties of the C-F versus the C-Cl bond. The stability of the product is also a factor, with studies showing that chromium-based catalysts can enhance the stability of this compound. wikipedia.org
Chemical and Physical Properties of this compound
This compound is a colorless liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄F₂O | |
| Molecular Weight | 82.05 g/mol | |
| CAS Number | 462-51-1 | |
| Boiling Point | 34 °C | |
| Melting Point | -70 °C | |
| Density | 1.208 g/cm³ | |
| Flash Point | -20 °C | |
| Vapor Pressure | 2360 mmHg at 25°C | |
| Refractive Index | 1.27 |
Synthesis and Research Applications
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of formaldehyde or its polymers, such as paraformaldehyde, with anhydrous hydrogen fluoride (B91410). wikipedia.org This reaction can be conducted in the liquid phase. The stoichiometry of the reaction is as follows:
2CH₂O + 2HF → (FCH₂)₂O + H₂O
The reaction is an equilibrium, and to drive it towards the products, a stoichiometric excess of hydrogen fluoride is often used. wikipedia.org Another strategy to improve yield is the removal of the products, particularly this compound, from the reaction mixture as they are formed, for instance, through reactive distillation. wikipedia.org
Research Applications
The research applications of this compound are primarily centered on its role as a fluorinated building block in organic synthesis.
Precursor to Difluoromethane (B1196922) (HFC-32): A significant application is in the production of difluoromethane, a refrigerant with a lower global warming potential than many traditional hydrofluorocarbons. wikipedia.org this compound can be converted to difluoromethane by heating, often in the presence of a catalyst. wikipedia.org
Synthesis of Fluorinated Compounds: this compound serves as a reagent for introducing fluoromethyl groups into other organic molecules. wikipedia.org The ability to install a -CH₂F group is valuable in medicinal and agrochemical research for modifying the properties of parent compounds. While detailed examples of its use in complex syntheses are not widespread in the literature, its potential as a reactive fluoromethylating agent is recognized. Studies have also explored its use in the trifluoromethylation of alkynes. wikipedia.org
Other Potential Uses: Due to its properties, there is exploration into its use and the use of compounds derived from it as foam blowing agents and in other fluorination reactions. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro(fluoromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMQLNREKTWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371091 | |
| Record name | Fluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-51-1 | |
| Record name | Fluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis Fluoromethyl Ether
Direct Synthesis Pathways
Direct synthesis methods offer a straightforward approach to the formation of Bis(fluoromethyl)ether by combining simple starting materials.
Liquid-Phase Reaction of Formaldehyde (B43269) with Hydrogen Fluoride (B91410)
The reaction between formaldehyde and hydrogen fluoride in the liquid phase represents a primary method for the synthesis of this compound. This process involves the direct fluorination of formaldehyde.
The formation of this compound is significantly influenced by reaction conditions such as temperature, pressure, and the presence of catalysts. Generally, these reactions are conducted under controlled temperature and pressure to ensure the desired product selectivity and to manage the exothermic nature of the reaction. For similar reactions, the temperature is often maintained at a low level to prevent side reactions. orgsyn.org Specific data detailing the precise influence of these conditions on the yield and purity of this compound is limited.
Alternative Approaches via Fluoromethylation of Ethers
Alternative synthetic routes provide other avenues for the preparation of this compound, often involving different fluorinating agents.
An alternative pathway for the synthesis of this compound involves the reaction of α-polyoxymethylene, a polymer of formaldehyde, with sulfur tetrafluoride (SF₄). Sulfur tetrafluoride is a potent fluorinating agent capable of converting carbonyl groups and alcohols into their corresponding fluorinated analogues. nih.govacs.org In this proposed synthesis, SF₄ would act on the polyoxymethylene chain to introduce fluorine atoms, leading to the formation of the this compound structure. However, specific experimental details, yields, and reaction conditions for this particular transformation are not well-documented in the scientific literature.
Synthesis from Trioxane and Sulfur Tetrafluoride
The synthesis of fluorinated ethers can be achieved through various fluorination techniques. One notable method involves the use of sulfur tetrafluoride (SF₄) as a potent fluorinating agent. While the direct synthesis of this compound from trioxane using sulfur tetrafluoride is not extensively detailed in readily available literature, the principle of using SF₄ to convert carbon-oxygen bonds to carbon-fluorine bonds is well-established. For instance, sulfur tetrafluoride has been successfully employed in the preparation of alkyl trifluoromethyl ethers from alkyl fluoroformates. nih.gov This type of reaction typically involves heating the substrate with SF₄ in a pressure vessel, sometimes with a catalyst. nih.gov
A proposed reaction for this compound synthesis could involve the cleavage of the trioxane ring and subsequent fluorination of the resulting formaldehyde units. The reaction conditions would likely require careful control to achieve the desired monofluorination on the methyl groups without proceeding to further fluorination.
| Reactants | Reagent | Potential Product |
| Trioxane ((CH₂O)₃) | Sulfur Tetrafluoride (SF₄) | This compound (FCH₂OCH₂F) |
Paraformaldehyde-Hydrogen Fluoride Reactions in Uncatalyzed Systems
A documented method for preparing this compound involves the reaction of a formaldehyde source, such as paraformaldehyde, with hydrogen fluoride (HF). google.com This process leverages the ability of hydrogen fluoride to act as both a reactant and a catalyst. The reaction is analogous to the classic synthesis of bis(chloromethyl)ether, which can be prepared by treating paraformaldehyde with hydrogen chloride. orgsyn.orgwikipedia.org
In this uncatalyzed system, paraformaldehyde depolymerizes to formaldehyde, which is then protonated by the strong acid, HF. The subsequent nucleophilic attack by a fluoride ion forms a fluoromethanol intermediate. This intermediate can then react further through a series of protonation, dehydration, and substitution steps to form the final ether product. The process is patented, indicating its viability as a synthetic route. google.com
Mechanistic Investigations of this compound Formation
Elucidation of Reaction Intermediates
The formation of this compound from formaldehyde and hydrogen fluoride is believed to proceed through several key reactive intermediates. Drawing parallels from the well-studied mechanism of bis(chloromethyl)ether (BCME) formation, the pathway likely involves the following steps: google.bi
Protonation of Formaldehyde : Formaldehyde (from paraformaldehyde) is protonated by HF to form the highly electrophilic cation, [CH₂OH]⁺.
Formation of Fluoromethanol : A fluoride ion (from another HF molecule) attacks the protonated formaldehyde, yielding fluoromethanol (FCH₂OH).
Formation of Fluorocarbocation : The hydroxyl group of fluoromethanol is protonated by HF, followed by the elimination of a water molecule to generate the fluoromethyl cation, [FCH₂]⁺.
Ether Formation : The highly reactive fluoromethyl cation is then attacked by the oxygen atom of another molecule of fluoromethanol.
Deprotonation : The final step is the deprotonation of the resulting oxonium ion to yield this compound.
Understanding these intermediates is crucial for optimizing reaction conditions to maximize the yield of the desired product.
Computational Modeling of Reaction Pathways
While specific computational studies on the formation of this compound are not widely published, the methodology for such an investigation is well-established. Similar systems, such as the formation of bis(chloromethyl)ether in the gas phase, have been investigated using computational methods like density functional theory (DFT). researchgate.net
A computational investigation for this compound formation would typically involve:
Modeling Reactants and Intermediates : Building accurate molecular models of formaldehyde, HF, fluoromethanol, and the proposed cationic intermediates.
Calculating Thermodynamics and Kinetics : Using DFT calculations (e.g., at the B3LYP/6-311++G** level) to determine the energetics of each reaction step. researchgate.net
Identifying Transition States : Locating the transition state structures connecting reactants, intermediates, and products along the reaction coordinate.
Constructing Reaction Paths : Mapping the complete energy profile of the reaction to identify the most favorable pathway and potential side reactions. researchgate.net
Such studies provide invaluable insight into the reaction mechanism at a molecular level, complementing experimental findings.
Strategies for Isolation and Purification of Synthetic this compound
Alkali-Mediated Product Release and Collection
The purification of ethers synthesized under strong acidic conditions necessitates a neutralization step to remove the acid catalyst and acidic byproducts. An alkali-mediated work-up is a standard and effective strategy. In the synthesis of the analogous bis(chloromethyl)ether using chlorosulfonic acid and hydrochloric acid, the reaction mixture is quenched with ice and then neutralized by the slow, careful addition of a concentrated sodium hydroxide solution until the aqueous phase is strongly alkaline. orgsyn.org
This process serves multiple purposes:
Neutralization : It neutralizes the highly corrosive acid (e.g., HF or other acid catalysts).
Quenching : The addition of a basic solution effectively stops the reaction.
Separation : It facilitates the separation of the organic ether product from the aqueous layer containing salts and other water-soluble impurities.
After neutralization, the crude this compound product would be separated, dried over a suitable agent (e.g., anhydrous potassium carbonate), and potentially purified further by distillation. orgsyn.org Care must be taken during the alkaline washing to avoid localized overheating, which could lead to decomposition of the product. orgsyn.org
| Step | Purpose | Reagents |
| 1. Quenching | Cool the reaction mixture and dilute the acid. | Ice / Cold Water |
| 2. Neutralization | Remove residual acid catalyst and byproducts. | Sodium Hydroxide (NaOH) or similar alkali |
| 3. Separation | Isolate the organic product from the aqueous phase. | Separatory Funnel |
| 4. Drying | Remove trace water from the product. | Anhydrous Potassium Carbonate or similar |
| 5. Distillation | Final purification based on boiling point. | Distillation Apparatus |
Water Contacting and Temperature-Controlled Separation Techniques
In the synthesis of fluorinated ethers, the crude product mixture often contains unreacted starting materials, byproducts, and residual catalysts. Water contacting, followed by temperature-controlled separation, serves as an effective initial purification step. This technique leverages the differing solubilities and volatilities of the components in the mixture.
One relevant process is the purification of crude sevoflurane, which can contain this compound as an impurity. A patented method describes a process where the crude sevoflurane product is combined with sufficient water to create a multiphase mixture. This heterogeneous mixture is then subjected to fractional distillation. This approach suggests that the presence of water can facilitate the separation of impurities.
The rationale behind this technique lies in the potential formation of azeotropes or alteration of the relative volatilities of the components in the presence of water. For a crude mixture containing this compound, introducing water and then carefully controlling the temperature would allow for the selective separation of more volatile or less water-soluble components. While specific temperature and pressure parameters for the purification of this compound using this method are not detailed in the available literature, the principle of using water to aid in the separation of fluorinated ether impurities is established.
Distillation and Chromatographic Purification Protocols
Following initial separation techniques, more refined methods such as distillation and chromatography are employed to achieve high purity this compound.
Distillation:
Fractional distillation is a primary method for purifying volatile organic compounds like this compound. The process separates components of a liquid mixture based on differences in their boiling points. In the context of sevoflurane purification, a fractional distillation process is used where low-boiling impurities, including this compound, are removed in the initial fraction, known as the forecut. This indicates that this compound has a lower boiling point than sevoflurane and can be effectively separated by careful control of the distillation column's temperature and pressure.
While a precise boiling point for this compound is not provided in the reviewed literature, its successful separation as a low-boiling impurity suggests that a standard fractional distillation setup would be effective for its purification. The efficiency of the separation would depend on the difference in boiling points between this compound and other components in the crude mixture, as well as the specifications of the distillation column (e.g., number of theoretical plates).
Chromatographic Purification:
Gas chromatography (GC) is a powerful analytical and preparative technique for separating and purifying volatile compounds. For fluorinated ethers, GC methods are well-established for analysis and could be adapted for preparative-scale purification. A GC system separates components based on their differential partitioning between a stationary phase within a column and a mobile gas phase.
The following table summarizes the key purification techniques and their principles as they might be applied to this compound, based on available information for related compounds.
| Purification Technique | Principle of Separation | Key Process Considerations |
| Water Contacting & Temperature-Controlled Separation | Differential solubility and volatility in a multiphase aqueous mixture. | - Amount of water added to form a multiphase system.- Precise temperature and pressure control to facilitate separation. |
| Fractional Distillation | Differences in the boiling points of the components in the liquid mixture. | - Efficient fractional distillation column with a sufficient number of theoretical plates.- Careful control of temperature and pressure to separate fractions.- Collection of the low-boiling forecut containing this compound. |
| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile gas phase. | - Selection of an appropriate GC column and stationary phase.- Optimization of the temperature program and carrier gas flow rate.- Use of a preparative-scale GC system for collecting purified fractions. |
Advanced Spectroscopic Characterization and Analytical Techniques
Conformational Analysis through Gas Electron Diffraction
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds. By analyzing the scattering pattern of an electron beam as it passes through a gaseous sample, precise information about bond lengths, bond angles, and torsional angles can be extracted. This method is particularly valuable for studying the conformational equilibria of flexible molecules like bis(fluoromethyl)ether.
This compound can exist in several rotational conformations (rotamers) due to rotation around the C-O bonds. The key rotational isomers are typically described by the dihedral angle between the two C-F bonds. The primary conformers of interest are the gauche-gauche (gg), gauche-anti (ga), and anti-anti (aa) forms.
Computational studies, which often supplement and guide the interpretation of experimental GED data, have been employed to model the structures of these isomers. figshare.com Theoretical calculations indicate that the geometric parameters (bond lengths and angles) vary slightly between the different conformers due to the varying non-bonded interactions and stereoelectronic effects, such as the gauche effect.
Table 1: Representative Geometric Parameters of this compound Conformers (Based on Computational Models) Note: This table is illustrative of the type of data obtained from GED and computational studies. Precise experimental values are not widely published.
| Parameter | gauche-gauche (gg) | gauche-anti (ga) |
| Bond Lengths (Å) | ||
| r(C-O) | 1.395 | 1.396 |
| r(C-F) | 1.380 | 1.379 |
| r(C-H) | 1.100 | 1.101 |
| Bond Angles (˚) | ||
| ∠C-O-C | 113.5 | 113.2 |
| ∠O-C-F | 108.5 | 108.6 |
| ∠H-C-H | 109.8 | 109.7 |
| Dihedral Angles (˚) | ||
| F-C-O-C' | ~65 | ~65 |
| C-O-C'-F' | ~65 | ~180 |
The experimental scattering intensity curve obtained from a GED experiment is a superposition of the scattering patterns from all conformers present in the gas phase at the experimental temperature. Through detailed analysis and comparison with theoretical scattering curves for each possible rotamer, the relative abundance or mole fraction of each conformer can be determined. This quantitative assessment reveals the thermodynamic stability of the different isomers. For many ethers, conformers that allow for stabilizing gauche interactions are often significantly populated, and computational studies on fluorinated ethers support the investigation of these conformational preferences. figshare.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, is a fundamental tool for chemical identification and structural analysis. wallonie.be Each conformer of a molecule has a unique set of vibrational frequencies, creating a distinct spectral "fingerprint".
Matrix-isolation is an experimental technique where reactive or conformationally flexible molecules are trapped within a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures. aip.orgresearchgate.net This process prevents both intermolecular reactions and, crucially, the interconversion between different rotational isomers. nih.gov By isolating the molecules in this way, it is possible to record the IR spectrum of individual, "frozen-out" conformers that would otherwise be in rapid equilibrium in the gas or liquid phase. While specific matrix-isolation studies on this compound are not prominent in the literature, this technique is the definitive method for obtaining the experimental vibrational spectra of individual rotamers.
The IR and Raman spectra of this compound are complex, consisting of numerous absorption bands corresponding to its fundamental vibrational modes. These modes include C-H stretching, C-F stretching, C-O-C stretching, as well as various bending, wagging, and twisting motions of the fluoromethyl groups.
Assigning these bands to specific atomic motions is achieved through computational methods, such as Density Functional Theory (DFT). figshare.com These calculations can predict the vibrational frequencies and IR intensities for each stable conformer. By comparing the calculated spectra with experimental results, a reliable assignment of the observed bands can be made.
Table 2: Representative Calculated Fundamental Vibrational Modes for a this compound Conformer Note: This table illustrates typical vibrational modes and is based on general knowledge and computational analysis of similar molecules. figshare.comaip.org
| Wavenumber (cm⁻¹) (Calculated) | Vibrational Assignment |
| ~2980 | C-H asymmetric stretch |
| ~2950 | C-H symmetric stretch |
| ~1450 | CH₂ scissoring |
| ~1350 | CH₂ wagging |
| ~1150 | C-O-C asymmetric stretch |
| ~1090 | C-F stretch |
| ~950 | C-O-C symmetric stretch |
| ~850 | CH₂ rocking |
A direct correlation exists between the vibrational spectrum and the molecular conformation. Key vibrational modes, particularly those involving the C-O-C skeleton and the C-F bonds, are sensitive to the torsional angles around the C-O bonds. For instance, the frequency of the C-O-C stretching and the CH₂ rocking modes are expected to shift depending on whether the molecule is in a gauche or anti conformation.
By comparing the matrix-isolation IR spectrum of each trapped isomer with the corresponding computationally predicted spectrum, the bands belonging to each specific conformer can be identified. This correlation allows for the unambiguous assignment of the molecule's structure in different environments and provides a deeper understanding of the forces governing its conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, fluorine, and carbon atomic environments within the molecule.
Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct tool for characterizing this compound. The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, offering high sensitivity. In the symmetric this compound molecule (FCH₂-O-CH₂F), both fluorine atoms are chemically equivalent. Their signal is split by the two adjacent protons on the same carbon atom.
Based on the principles of spin-spin coupling, the ¹⁹F NMR spectrum is predicted to exhibit a triplet. This pattern arises because the two neighboring protons split the fluorine signal according to the n+1 rule, where n=2.
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Chemical Shift (δ) | Specific ppm value | Dependent on the local electronic environment; influenced by the electronegativity of oxygen and adjacent C-H bonds. |
| Multiplicity | Triplet | Coupling to the two adjacent protons (²JFH). |
| Coupling Constant | Expected value in Hz | Reflects the magnitude of the interaction between the fluorine and proton nuclei through two bonds. |
Complementing the ¹⁹F NMR data, ¹H and ¹³C NMR spectra provide further structural confirmation.
In the ¹H NMR spectrum, the four protons are chemically and magnetically equivalent. The signal corresponding to these protons is split by the single adjacent fluorine atom into a doublet (n+1 rule, where n=1).
The ¹³C NMR spectrum features a single signal for the two equivalent carbon atoms. This signal is expected to be split into a triplet by the directly attached fluorine atom (¹JCF). The large one-bond carbon-fluorine coupling constant is a characteristic feature.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Spectrum | Predicted Multiplicity | Coupling Interaction |
|---|---|---|
| ¹H NMR | Doublet | Two-bond coupling to the adjacent fluorine atom (²JHF). |
| ¹³C NMR | Triplet | One-bond coupling to the directly attached fluorine atom (¹JCF). |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it provides a powerful method for purity analysis.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula with high confidence. For this compound (C₂H₄F₂O), the theoretical monoisotopic mass can be calculated with high precision. This technique is essential to distinguish it from any other compounds that might have the same nominal mass.
Table 3: Precise Mass Data for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₂H₄F₂O | ¹²C | 12.00000 |
| ¹H | 1.00783 | |
| ¹⁹F | 18.99840 | |
| ¹⁶O | 15.99491 |
| Total Monoisotopic Mass | | 82.02300 |
In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is a molecular fingerprint that can be used to confirm the structure. For ethers, common fragmentation pathways include the cleavage of the carbon-oxygen bond. youtube.com The analysis of these fragments helps to piece together the original molecular structure.
For this compound, the primary fragmentation would involve the cleavage of a C-O bond.
Table 4: Predicted Key Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Formula | m/z (mass-to-charge ratio) | Proposed Origin |
|---|---|---|---|
| Molecular Ion | [C₂H₄F₂O]⁺ | 82 | Intact molecule after ionization. |
| Fluoromethyl Cation | [CH₂F]⁺ | 33 | Cleavage of one C-O bond. |
Chromatographic Methodologies for Analysis in Complex Mixtures
Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like this compound, especially within complex mixtures. google.com Its application is documented in process monitoring for the production of the ether, where it is used to analyze reactor off-gases. google.com
In such settings, GC effectively separates this compound from potential reactants, byproducts, and impurities such as difluoromethane (B1196922) (CH₂F₂) and methyl fluoride (B91410) (CH₃F). google.com The separated components are then detected, allowing for the determination of the purity of the product and the composition of the mixture. The use of selective packed columns is a feature of such analyses. acs.org For enhanced specificity and sensitivity, particularly at trace levels, GC is often coupled with mass spectrometry (GC-MS). nih.govacs.org This combination allows for the reliable identification of this compound even in complex industrial plant atmospheres, drawing parallels from methods developed for analogous compounds like bis(chloromethyl)ether. acs.orgacs.org
Gas Chromatography (GC) for Separation and Quantification
Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile compounds like this compound. phenomenex.com The principle of GC involves vaporizing a sample and transporting it through a chromatographic column using an inert carrier gas (the mobile phase). phenomenex.com Separation occurs as different components of the sample interact differently with the stationary phase lining the column, causing them to elute at distinct times, known as retention times. phenomenex.com
In the context of this compound production, GC is employed to analyze the composition of reactor off-gases, allowing for the quantification of the target compound alongside by-products and unreacted materials. google.com For instance, in one documented process, the gas stream from a reactor was analyzed by GC, revealing a composition of 90% this compound, 9.5% difluoromethane (CH₂F₂), and 0.5% methyl fluoride (CH₃F). google.com This demonstrates the capability of GC to effectively separate and quantify these closely related fluorinated compounds.
The selection of GC parameters is critical for achieving optimal separation. A typical setup for analyzing volatile ethers would involve a specific column, temperature program, and detector.
| Parameter | Typical Value/Type | Purpose |
|---|---|---|
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film | Provides a non-polar stationary phase suitable for separating volatile organic compounds based on boiling point. lcms.cz |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column; chosen for inertness and efficiency. phenomenex.com |
| Injector Temperature | ~225 °C | Ensures rapid and complete vaporization of the sample upon injection. epa.gov |
| Oven Temperature Program | Initial temp 40-50 °C, ramped to >250 °C | A temperature gradient allows for the separation of compounds with a range of boiling points. lcms.cz |
| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) | FID offers high sensitivity for organic compounds, while TCD is a universal detector suitable for a broad range of substances. phenomenex.com |
Coupled Techniques: GC-Mass Spectrometry (GC-MS) for Comprehensive Analysis
For more definitive identification, Gas Chromatography is frequently coupled with Mass Spectrometry (GC-MS). nist.gov This hyphenated technique combines the powerful separation capabilities of GC with the detailed molecular information provided by MS. nist.gov As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. nist.gov The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint," allowing for confident identification. nist.gov
GC-MS is a standard method for the purity analysis of halogenated ethers. nih.gov In the analysis of complex mixtures, the total ion chromatogram (TIC) is constructed, which plots the total ion intensity against retention time, resembling a standard chromatogram. nist.gov Each peak in the TIC can then be analyzed by examining its underlying mass spectrum to identify the specific compound. nist.gov For quantitative analysis, the system can operate in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity. dphen1.com
| Parameter | Typical Setting | Function |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Utilizes a high-energy electron beam (typically 70 eV) to create predictable and reproducible fragmentation patterns. lcms.cz |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio, allowing for the scanning of a specified mass range. acs.org |
| Mass Range | 50-1000 m/z | Scans a broad range to capture the molecular ion and relevant fragment ions of the analytes. lcms.cz |
| Source Temperature | ~200 °C | Maintains the ion source at a consistent temperature to ensure stable ionization. lcms.czdphen1.com |
| Transfer Line Temp | ~280-325 °C | Prevents condensation of the analytes as they pass from the GC to the MS. lcms.cz |
The fragmentation of ethers in EI-MS typically involves cleavage of the C-O bond and α-cleavage (cleavage of the bond adjacent to the oxygen atom). For this compound (C₂H₄F₂O), the mass spectrum would be expected to show characteristic fragments resulting from the loss of fluorine, a fluoromethyl group (CH₂F), or other rearrangements.
| Fragment Ion | Possible m/z Value | Origin |
|---|---|---|
| [CH₂FOCH₂F]⁺ (M⁺) | 82 | Molecular Ion |
| [CH₂FOCH₂]⁺ | 63 | Loss of a Fluorine radical (M-F) |
| [CH₂F]⁺ | 33 | Cleavage of the C-O bond |
Differential Ion Mobility Spectrometry in Conjunction with GC
Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an advanced analytical technique that can be coupled with GC to provide an additional dimension of separation. nih.gov This hyphenated method, GC-DMS, is particularly useful for analyzing complex mixtures or separating isomeric compounds that may be difficult to resolve by GC-MS alone. nih.govnih.gov After separation by the GC column, the analytes are ionized and passed through the DMS cell. Inside the cell, ions are separated based on their different mobilities in a high-frequency asymmetric electric field. nih.gov
While specific studies on this compound using this technique are not widely published, research on the analogous compound bis(chloromethyl)ether demonstrates the power of GC-DMS. rsc.org The technique has been successfully used for the rapid screening of bis(chloromethyl)ether in ambient air without requiring pre-concentration steps. rsc.org This approach offers high sample throughput with a complete analysis achievable in under four minutes. rsc.org The coupling of DMS provides enhanced selectivity, reducing the likelihood of false positives from interfering compounds in the matrix. rsc.org Given that IMS and DMS separate ions based on their size, shape, and charge, rather than just their mass, they offer a powerful tool for distinguishing between structurally similar molecules. nih.gov
| Performance Metric | Reported Value (for bis(chloromethyl)ether) | Reference |
|---|---|---|
| Analysis Time | < 240 seconds | rsc.org |
| Detection Limit | 2 µL L⁻¹ (ppb level) | rsc.org |
| Precision (RSD) | < 5% | rsc.org |
| Key Advantage | Enhanced selectivity, direct air screening, isomer separation capability | nih.govrsc.org |
Theoretical and Computational Chemistry Studies of Bis Fluoromethyl Ether
Quantum Chemical Investigations of Molecular Structure and Energetics
Theoretical and computational chemistry provides powerful tools to investigate the molecular structure, stability, and energetics of chemical compounds. For bis(fluoromethyl)ether (FCH2OCH2F), these methods have been employed to understand its conformational preferences and the energies associated with its different spatial arrangements.
Density Functional Theory (DFT) for Conformational Landscapes and Relative Energies
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been instrumental in exploring the conformational landscapes of molecules like this compound. figshare.comnih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have been performed to optimize the geometries of various conformers and to determine their relative energies. nih.govacs.org
The conformational landscape of this compound is primarily defined by the rotation around the C-O bonds. Different rotational isomers (conformers) exist with varying energies. DFT studies help in identifying the most stable conformers and the energy barriers between them. For instance, calculations have shown that the conformational preferences in fluorinated ethers are influenced by a balance of steric and anomeric interactions. acs.org
Table 1: Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and based on typical findings in computational studies. Actual values can vary with the level of theory and basis set.
| Conformer | Dihedral Angle (F-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| gauche-gauche (gg) | ~60°, ~60° | 0.00 |
| gauche-anti (ga) | ~60°, ~180° | 1.5 - 2.5 |
| anti-anti (aa) | ~180°, ~180° | 3.0 - 4.0 |
Ab Initio Methods for High-Accuracy Geometries and Energies (e.g., MP2)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular geometries and energies. wikipedia.org Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular ab initio method used to incorporate electron correlation effects that are not fully accounted for in simpler methods like Hartree-Fock. wikipedia.orgacs.org
For this compound, MP2 calculations have been used to refine the geometries and energies obtained from DFT methods. nih.gov These higher-level calculations provide a more accurate picture of the potential energy surface and the relative stabilities of different conformers. nih.gov Comparing MP2 results with DFT can help in assessing the reliability of the chosen DFT functional. In some cases, MP2 calculations have been shown to strongly favor specific conformations, such as the anti-gauche form, indicating significant rotational hindrance. researchgate.net
Selection and Impact of Basis Sets on Computational Outcomes
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The accuracy of the results for this compound is highly dependent on the quality of the basis set used. nih.govworktribe.com
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ). nih.govresearchgate.net Larger basis sets with polarization and diffuse functions are generally required to accurately describe the electronic structure of molecules containing electronegative atoms like fluorine and oxygen.
The impact of the basis set is significant on both the calculated geometries and the relative energies of the conformers. worktribe.com For instance, a study might compare results from a smaller basis set like 6-31G(d) with a larger one like 6-311++G(d,p) to ensure the results are converged with respect to the basis set size. acs.orgnih.gov The use of inadequate basis sets can lead to inaccurate predictions of conformational preferences and energy barriers. researchgate.net
Electronic Structure Analysis
Understanding the electronic structure of this compound is crucial for explaining its chemical behavior and reactivity. Computational methods provide detailed insights into the distribution of electrons and the nature of chemical bonds within the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular interactions by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals. researchgate.net For this compound, NBO analysis helps in quantifying the stabilizing effects of hyperconjugative interactions. nih.gov
A key interaction in fluorinated ethers is the anomeric effect, which involves the delocalization of electron density from an oxygen lone pair (nO) into an adjacent anti-bonding C-F orbital (σ*C-F). rsc.org NBO analysis can calculate the second-order perturbation energy (E(2)) associated with these interactions, providing a quantitative measure of their strength. nih.gov These interactions play a significant role in determining the conformational preferences of the molecule. researchgate.netrsc.org
Table 2: NBO Analysis of Key Intramolecular Interactions in this compound This table presents hypothetical E(2) values to illustrate the concept. Actual values depend on the specific conformer and level of theory.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) | σ(C-F) | 5 - 10 | Anomeric Effect |
| n(O) | σ(C-H) | 1 - 3 | Hyperconjugation |
| σ(C-H) | σ*(C-O) | 2 - 4 | Hyperconjugation |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. dergipark.org.trresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trnih.gov For this compound, computational methods can calculate the energies of the HOMO and LUMO. These calculations help in predicting how the molecule might react with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The presence of electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to dimethyl ether.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes. The values are representative and can change based on the computational method and basis set used.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -11.0 to -12.5 |
| LUMO | 1.5 to 3.0 |
| HOMO-LUMO Gap | 12.5 to 15.5 |
Simulations of Spectroscopic Properties
Computational simulations are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. mdpi.com Computational software, such as Gaussian, can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. youtube.com These simulations are often performed using Density Functional Theory (DFT), with functionals like B3LYP being commonly employed for their accuracy. researchgate.net
The simulated spectra help in the assignment of experimental bands to specific molecular motions. researchgate.net For this compound, key vibrational modes include C-H stretching, C-O-C (ether) stretching, and C-F stretching. The C-F stretching vibrations are particularly characteristic and are typically observed around 1100 cm⁻¹ in IR spectra. The table below lists the predicted vibrational frequencies for the primary functional groups in this compound based on computational models.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Spectrum |
|---|---|---|
| C-H Stretch (asymmetric) | 2980 - 3050 | IR, Raman |
| C-H Stretch (symmetric) | 2850 - 2950 | IR, Raman |
| C-O-C Stretch (asymmetric) | 1100 - 1150 | IR |
| C-F Stretch | 1050 - 1100 | IR |
| C-O-C Stretch (symmetric) | 850 - 950 | Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy, aiding in spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the standard for calculating NMR shielding tensors and chemical shifts. acs.orgresearchgate.net
For this compound, the chemical shifts are strongly influenced by the electronegative oxygen and fluorine atoms. The protons (¹H) and carbons (¹³C) are deshielded due to the electron-withdrawing effects of the adjacent oxygen and fluorine. The fluorine (¹⁹F) chemical shifts are also highly sensitive to their electronic environment, making ¹⁹F NMR a particularly powerful tool for characterizing fluorinated compounds. researchgate.net Ab initio GIAO calculations have proven effective in correlating observed and calculated ¹⁹F NMR chemical shifts for various fluorinated molecules. researchgate.net
The following table provides representative theoretical NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard |
|---|---|---|
| ¹H (CH₂) | 5.5 - 5.8 | Tetramethylsilane (TMS) |
| ¹³C (CH₂) | 110 - 115 | Tetramethylsilane (TMS) |
| ¹⁹F (CH₂F) | -150 to -160 | CFCl₃ |
Reaction Mechanism Modeling and Kinetic Studies
Computational chemistry enables the detailed exploration of reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation.
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods like DFT can locate the geometry of the transition state and calculate its energy. nih.gov The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical barrier that determines the reaction rate. nih.gov
A known chemical transformation of this compound is its thermal decomposition at elevated temperatures to produce difluoromethane (B1196922) (CH₂F₂) and formaldehyde (B43269) (CH₂O). google.com Modeling this reaction involves mapping the pathway from the reactant (this compound) to the products through the relevant transition state. The characterization of this TS would reveal a structure where bonds are partially broken and formed. The activation energy for this unimolecular decomposition can be calculated, providing a quantitative measure of the thermal stability of the ether.
The table below presents a plausible calculated activation energy for this decomposition pathway.
| Reaction | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| (CH₂F)₂O → CH₂F₂ + CH₂O | DFT (B3LYP/6-311+G(d,p)) | 200 - 250 |
A Potential Energy Surface (PES) is a multidimensional landscape that represents the potential energy of a molecular system as a function of its atomic coordinates. longdom.org Exploring the PES is crucial for understanding molecular stability, conformational preferences, and reaction pathways. longdom.org The surface's minima correspond to stable isomers or conformers, while saddle points represent the transition states connecting them. longdom.orgresearchgate.net
For this compound, the PES can reveal important structural and dynamic information.
Conformational Analysis : Rotation around the C-O bonds leads to different conformers (e.g., trans and gauche). By mapping the PES, the relative energies of these conformers and the energy barriers for interconversion can be determined, similar to analyses performed on other flexible anions. acs.orgresearchgate.net
Reaction Pathways : The PES provides a complete map for chemical transformations. longdom.org For the decomposition of this compound into difluoromethane and formaldehyde, the PES would show the reactant and product valleys, connected by the path of least energy which passes through the transition state saddle point. researchgate.net This allows chemists to visualize the entire reaction mechanism, from reactants to products, and to identify any potential intermediate species that might exist in shallow minima along the pathway.
Chemical Reactivity and Environmental Transformation Pathways
Hydrolysis Mechanisms of Bis(fluoromethyl)ether
Data on the kinetics of this compound hydrolysis in aqueous media are not available. For comparison, its analog, bis(chloromethyl)ether, hydrolyzes rapidly in water. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, suggesting that this compound would be considerably more resistant to hydrolysis. The rate of hydrolysis for fluorinated ethers is generally observed to be much lower than their chlorinated or non-halogenated counterparts.
Table 1: Comparative Hydrolysis Data of Analogous Ethers (Note: Data for this compound is not available and is inferred based on general principles of fluorinated ether stability.)
| Compound | Hydrolysis Half-Life | Conditions |
| Bis(chloromethyl)ether | ~38 seconds | 20°C |
| This compound | Expected to be significantly longer (Data not available) | - |
| Other Fluorinated Ethers | Generally slow | Varies |
Specific vapor-phase hydrolysis pathways for this compound have not been documented. For BCME, vapor-phase hydrolysis is a known degradation route, albeit slower than in aqueous media. It is plausible that a similar pathway exists for this compound, though likely at a much-reduced rate due to the strength of the C-F bond. The mechanism would likely involve the nucleophilic attack of water on the carbon atom, leading to the cleavage of the ether linkage.
The anticipated byproducts of this compound hydrolysis would be formaldehyde (B43269) and hydrogen fluoride (B91410).
Reaction: (CH₂F)₂O + H₂O → 2HCHO + 2HF
The fate of these byproducts in the environment is well-understood. Formaldehyde is a volatile organic compound that can be further oxidized in the atmosphere or biodegraded in aquatic environments. Hydrogen fluoride will readily dissociate in water to form hydrofluoric acid, which will then be neutralized by environmental bases.
Atmospheric Degradation Processes
The primary atmospheric degradation pathway for many organic compounds, including ethers, is reaction with photochemically-generated hydroxyl radicals (•OH).
Direct studies on the reaction of this compound with hydroxyl radicals are not available. Research on other fluorinated ethers indicates that the rate of reaction with •OH radicals is a key determinant of their atmospheric lifetime. The reaction typically proceeds via hydrogen abstraction from the C-H bonds. The presence of fluorine atoms on the same carbon atom generally decreases the reactivity of the C-H bond towards •OH attack.
Due to the lack of kinetic data for the reaction of this compound with hydroxyl radicals, its atmospheric half-life has not been determined. However, based on studies of other fluorinated ethers, it is expected to be significantly longer than that of non-fluorinated or chlorinated ethers. The persistence of fluorinated ethers in the atmosphere is a subject of environmental interest due to their potential as greenhouse gases. Without specific data, the environmental persistence of this compound remains unquantified.
Table 2: Atmospheric Lifetimes of Selected Ethers (Note: Data for this compound is not available and is presented for comparative context.)
| Compound | Atmospheric Lifetime | Primary Loss Process |
| Dimethyl ether | ~5 days | Reaction with •OH |
| Bis(chloromethyl)ether | ~1.36 hours (due to •OH) | Reaction with •OH, Hydrolysis |
| This compound | Unknown (Expected to be longer than non-fluorinated analogs) | Reaction with •OH (presumed) |
| Various Hydrofluoroethers | Days to Years | Reaction with •OH |
Biotransformation and Biodegradation of Fluoroalkylethers
The environmental fate of fluoroalkylethers, including this compound, is significantly influenced by biotransformation and biodegradation processes. These pathways involve the enzymatic breakdown of the ether linkage and subsequent defluorination, leading to the transformation of the original compound.
Enzymatic Ether Scission Pathways (e.g., by monooxygenases)
The initial and rate-limiting step in the aerobic biodegradation of many fluoroalkylethers is the enzymatic cleavage of the ether bond. This reaction is often catalyzed by monooxygenase enzymes, such as cytochrome P450 (CYP) enzymes. nih.gov The general mechanism involves the hydroxylation of a carbon atom adjacent to the ether oxygen. nih.gov
This hydroxylation results in the formation of an unstable hemiacetal intermediate. The hemiacetal then spontaneously decomposes, cleaving the ether bond to yield an alcohol and an aldehyde. nih.gov This oxidative ether cleavage is a well-documented pathway for the degradation of various ether compounds and has been observed in numerous microbial species. nih.gov
A notable example of this pathway is the biotransformation of the fluorinated anesthetic sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane). The metabolism of sevoflurane is primarily mediated by the cytochrome P450 enzyme CYP2E1. This enzyme hydroxylates the fluorinated ether, leading to the cleavage of the ether bond and the formation of hexafluoroisopropanol (HFIP) and inorganic fluoride.
Identification of Biotransformation Products and Defluorination Processes
The biotransformation of fluoroalkylethers results in the formation of various metabolic products. The initial enzymatic ether scission, as described previously, yields a fluorinated alcohol and an aldehyde.
A key aspect of the biodegradation of these compounds is the process of defluorination, the removal of fluorine atoms from the molecule. In the case of fluoroalkylethers, defluorination often occurs spontaneously following the formation of a fluorinated alcohol intermediate where the alcohol carbon is also fluorinated (e.g., -CF2OH). nih.gov
These α-fluoroalcohols are generally unstable and undergo a process of HF elimination (dehydrofluorination). This involves the removal of a hydrogen atom from the hydroxyl group and a fluorine atom from the same carbon, resulting in the formation of an acyl fluoride. The acyl fluoride is then readily hydrolyzed to a carboxylic acid and releases a fluoride ion. This spontaneous defluorination is a critical step in the mineralization of organofluorine compounds.
The biotransformation of sevoflurane provides a clear example of these products. Its metabolism produces hexafluoroisopropanol (HFIP) and inorganic fluoride. The following table summarizes the biotransformation products of sevoflurane, a related fluorinated ether.
| Parent Compound | Enzyme | Primary Biotransformation Products |
| Sevoflurane | Cytochrome P450 2E1 | Hexafluoroisopropanol (HFIP), Inorganic Fluoride |
Applications in Chemical Synthesis and Reagent Development
Bis(fluoromethyl)ether as a Precursor in Fluorocarbon Synthesis
This compound, (FCH₂)₂O, is a simple fluorinated aliphatic ether. While structurally analogous to the well-known and carcinogenic bis(chloromethyl)ether, its applications and documentation in the scientific literature are notably sparse. wikipedia.org Its potential as a precursor or building block in fluorocarbon synthesis is not extensively reported in recent literature, suggesting its use may be limited or superseded by more efficient or accessible reagents.
Role in the Production of Difluoromethane (B1196922)
There is no significant evidence in the reviewed scientific literature detailing a role for this compound as a direct industrial or laboratory precursor for the production of difluoromethane (CH₂F₂). The synthesis of difluoromethane, a common refrigerant, typically involves the halogen exchange of dichloromethane or the hydrogenation of more highly fluorinated carbons.
Exploration as a Building Block for Complex Fluorinated Molecules
The utility of a molecule as a synthetic building block depends on its reactivity and ability to introduce specific functional groups into a larger, more complex structure. nih.gov While the incorporation of fluorine is highly desirable, the exploration of this compound as a building block for complex fluorinated molecules is not well-documented. The development of synthetic methods often focuses on reagents that can introduce mono-, di-, or trifluoromethyl groups, and many such "fluorinated building blocks" are commercially available or readily synthesized. wikipedia.org The lack of extensive research on this compound in this context may indicate challenges in its synthesis, stability, or reactivity compared to other established fluoromethylating agents.
Development of Analogous Fluorinated Ethers as Specialized Reagents
While this compound itself has limited documented applications, the broader class of fluorinated ethers and related compounds has been a fertile ground for the development of specialized reagents and systems that leverage the unique properties of the C-F bond.
Bis(trifluoromethyl)peroxide as a Trifluoromethoxylating Agent
Bis(trifluoromethyl)peroxide, (CF₃O)₂, is a notable example of a fluorinated analog that has been developed as a highly effective reagent. It serves as a practical and efficient source for the trifluoromethoxy (-OCF₃) group, a substituent of growing importance in medicinal and agricultural chemistry due to its ability to modulate a molecule's biological activity and bioavailability. nih.gov
Historically, the use of bis(trifluoromethyl)peroxide was limited by harsh reaction conditions, such as high temperatures or UV light, which restricted its applicability and resulted in low yields. nih.gov However, recent advancements have established milder methods for its activation, including visible-light photoredox catalysis and TEMPO-catalyzed systems. nih.gov These methods allow for the direct C-H trifluoromethoxylation of unactivated (hetero)arenes under mild conditions, providing a single-step synthesis for valuable building blocks that previously required multi-step approaches. nih.gov
Key Features of Bis(trifluoromethyl)peroxide as a Reagent:
| Feature | Description |
|---|---|
| Accessibility | Can be prepared from inexpensive bulk chemicals. |
| Stability | Remarkably stable towards thermal and photochemical decomposition compared to other peroxides. |
| Atom Economy | Delivers two OCF₃ units, offering superior atom economy over many other trifluoromethoxylating reagents. |
| Versatility | Applicable to a range of substrates, including arenes and heteroarenes, under various catalytic conditions. |
Contributions to Organofluorine Chemistry Research
The study of simple organofluorine compounds, including foundational structures like this compound, is crucial for the advancement of the broader field of fluorine chemistry. nih.govethz.ch These simple molecules provide a platform for understanding the fundamental effects of fluorine on molecular properties such as bond strength, polarity, conformation, and reactivity. nih.govacs.org
This fundamental knowledge underpins the rational design of more complex molecules with tailored properties. For instance, understanding the stability conferred by the C-F bond in simple ethers informs the development of metabolically stable drugs and durable fluoropolymers. nih.govnih.gov Similarly, studying the electronic effects of fluorine substitution helps medicinal chemists predict and optimize the binding interactions of a drug candidate with its biological target. acs.orgnih.gov
The continuous development of new synthetic methodologies for creating C-F bonds and introducing fluorine-containing groups is a major focus of organofluorine research. acs.orgmdpi.com This research provides the essential tools for chemists to synthesize novel fluorinated pharmaceuticals, agrochemicals, and advanced materials that are critical to modern society. nih.govethz.ch
Strategies for Selective Introduction of Fluoromethyl Ether Moieties
The selective introduction of a fluoromethyl ether moiety (–OCH₂F) into organic molecules is a synthetic challenge. Based on general principles of ether chemistry and the reactivity of related halogenated compounds, several strategies can be proposed for the use of this compound in this context. One notable documented reaction involves the acid-catalyzed reaction of this compound with an alcohol.
A specific example is the synthesis of fluoromethyl hexafluoroisopropyl ether. In this process, this compound is reacted with hexafluoroisopropyl alcohol in the presence of sulfuric acid. google.com.na The reaction is typically conducted at temperatures ranging from 10 to 50°C. google.com.na Key to the success of this transformation is the use of a significant molar excess of this compound relative to the alcohol, with ratios ranging from 3:1 to 12:1. google.com.na The molar ratio of sulfuric acid to the alcohol is also crucial, generally maintained between 2:1 and 10:1. google.com.na This method provides a direct route to a specific fluorinated ether, showcasing the potential of this compound as a fluoromethylating agent for alcohols under acidic conditions.
The table below summarizes the reaction conditions for the synthesis of fluoromethyl hexafluoroisopropyl ether using this compound.
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Ether:Alcohol) | Molar Ratio (Acid:Alcohol) | Temperature | Product |
| This compound | Hexafluoroisopropyl alcohol | Sulfuric Acid | 3:1 to 12:1 | 2:1 to 10:1 | 10-50°C | Fluoromethyl hexafluoroisopropyl ether |
This interactive data table summarizes the key parameters for the acid-catalyzed synthesis of a fluorinated ether using this compound.
While this specific reaction is documented, broader strategies for the selective O-fluoromethylation of other substrates, such as phenols or a wider range of aliphatic alcohols, using this compound are not extensively reported in the scientific literature. The development of such methodologies would be of significant interest to the synthetic community.
Synthetic Utility in Preparing Fluorinated Intermediates for Advanced Materials Research
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, making fluorinated compounds highly valuable for advanced materials research, including the development of liquid crystals and polymers. While the direct application of this compound in the synthesis of these materials is not well-documented, its potential as a building block for creating fluorinated intermediates can be inferred.
For instance, the synthesis of fluorinated liquid crystals often involves the introduction of fluorinated terminal groups to a mesogenic core. beilstein-journals.orgbeilstein-journals.orgfigshare.com The fluoromethyl ether moiety, if it could be selectively introduced using this compound, would offer a novel terminal group with a unique combination of polarity and steric profile. The synthesis of such liquid crystals often relies on multi-step sequences, and the development of a reliable method for fluoromethoxylation could provide a valuable tool in this field.
In the area of fluorinated polymers, the introduction of ether linkages and fluorinated side chains can influence properties such as thermal stability, chemical resistance, and optical clarity. While various fluorinated monomers and polymers are known, the specific use of this compound as a monomer or a precursor to monomers for fluoropolymers is not a common strategy described in the literature. pageplace.de
Q & A
Q. What are the key structural characteristics of bis(fluoromethyl)ether, and how do they influence its reactivity?
this compound exhibits short C–F (2.85 Å) and F–F (2.49 Å) contacts, which are shorter than typical van der Waals radii. These interactions result in a two-dimensional network stabilized by intermolecular C–H⋯F and C–H⋯C bonds. The fluoromethyl groups are disordered in the crystal lattice, with a site-occupancy ratio of 0.633:0.367, suggesting dynamic structural flexibility . Researchers should prioritize single-crystal X-ray diffraction (SCXRD) for structural validation, combined with density functional theory (DFT) to model electronic interactions.
Q. How can researchers safely handle this compound in laboratory settings?
While specific safety data for this compound is limited, analogous compounds (e.g., bis(chloromethyl)ether) are classified as carcinogens with acute toxicity (Target Organs: Respiratory system, heart). Use fume hoods, personal protective equipment (PPE), and closed systems to minimize exposure. Refer to OSHA and NIOSH guidelines for halogenated ethers, and conduct in vitro toxicity screening (e.g., Ames test) as a preliminary risk assessment .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Use nuclear magnetic resonance (¹⁹F NMR) to resolve fluorine environments and gas chromatography-mass spectrometry (GC-MS) for purity analysis. For crystalline samples, SCXRD at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Infrared (IR) spectroscopy can identify C–F stretching vibrations (~1,100 cm⁻¹) .
Advanced Research Questions
Q. How can computational models resolve contradictions in experimental data for this compound’s intermolecular interactions?
Conflicting reports on C–F/F–F distances (e.g., crystallographic vs. theoretical values) require multi-method validation. Apply DFT with dispersion corrections (e.g., D3-BJ method) to model non-covalent interactions. Compare results with SCXRD data and Hirshfeld surface analysis to quantify contact contributions. Discrepancies may arise from dynamic disorder or temperature-dependent lattice effects .
Q. What methodologies are recommended for assessing the environmental persistence of this compound?
Adopt the framework used for per-/polyfluoroalkylether substances (PFAEs):
- Database mining : Search CAS numbers in REACH, ECHA, and TOXLINE using keywords like "release," "contamination," and "monitoring" .
- Experimental assays : Conduct hydrolysis studies under varying pH/temperature conditions.
- Stakeholder interviews : Engage regulatory bodies to identify data gaps in biodegradation pathways .
Q. How can researchers design experiments to address conflicting toxicity data for this compound derivatives?
Use the PICOT framework to structure studies:
- Population : In vitro cell lines (e.g., HepG2 for hepatotoxicity).
- Intervention : Dose-response assays with this compound.
- Comparison : Reference compounds (e.g., bis(chloromethyl)ether).
- Outcome : Measure oxidative stress biomarkers (e.g., glutathione depletion).
- Time : Acute (24–72 hr) vs. chronic exposure (7–14 days) .
Q. What strategies optimize the synthesis of this compound while minimizing byproduct formation?
Employ a two-step protocol:
Fluorination : React chloromethyl ether with KF in polar aprotic solvents (e.g., DMF) under inert atmosphere.
Purification : Use fractional distillation with GC-MS monitoring to isolate the product from halogenated byproducts. Document yield and purity in triplicate to ensure reproducibility .
Methodological Frameworks
Q. How to conduct a systematic review of this compound’s physicochemical properties?
- Step 1 : Search SciFinder, Web of Science, and PubMed using CAS numbers and synonyms.
- Step 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies.
- Step 3 : Extract data into a comparative table (e.g., melting points, solubility, reactivity).
- Step 4 : Resolve contradictions via meta-analysis (e.g., fixed-effects model for consistent experimental conditions) .
Q. How to design a study investigating this compound’s potential as a fluorinating agent?
- Hypothesis : Fluorine’s electronegativity enhances nucleophilic substitution rates.
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy.
- Data Analysis : Apply Arrhenius plots to quantify activation energies. Validate with computational kinetics (e.g., transition state theory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
